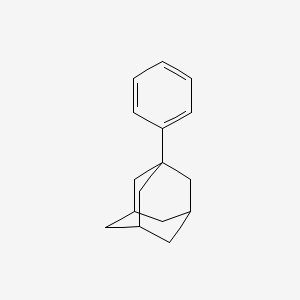

1-Phenyladamantane

Description

BenchChem offers high-quality 1-Phenyladamantane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenyladamantane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-phenyladamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20/c1-2-4-15(5-3-1)16-9-12-6-13(10-16)8-14(7-12)11-16/h1-5,12-14H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XACJBFHSZJWBBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50878034 | |

| Record name | 1-PHENYLADAMANTANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30176-62-6, 780-68-7 | |

| Record name | 1-PHENYLADAMANTANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PHENYLADAMANTANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Phenyladamantane Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The adamantane cage, a rigid, lipophilic, and perfectly three-dimensional diamondoid hydrocarbon, has long been recognized as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including metabolic stability and the ability to orient substituents in a precise and rigid conformation, have led to its incorporation into numerous approved drugs. The introduction of a phenyl group to this remarkable scaffold gives rise to the phenyladamantane core, a motif that has demonstrated significant potential across a diverse range of therapeutic targets. This technical guide provides a comprehensive overview of the applications of phenyladamantane in medicinal chemistry, delving into its role in the development of antiviral, anticancer, and neurological disorder-targeting agents. We will explore the synthetic strategies, structure-activity relationships (SAR), and underlying mechanisms of action that underscore the therapeutic promise of this versatile chemical entity.

The Phenyladamantane Core: Physicochemical Properties and Synthetic Rationale

The adamantane moiety's rigid, cage-like structure provides a stable, non-metabolizable core that can anchor pharmacophoric elements in a well-defined spatial arrangement. This rigidity minimizes the entropic penalty upon binding to a biological target, often leading to enhanced affinity. The lipophilic nature of the adamantane cage improves membrane permeability and can facilitate passage across the blood-brain barrier.

The addition of a phenyl group introduces several key features:

-

Aromatic Interactions: The phenyl ring can engage in π-π stacking, cation-π, and hydrophobic interactions with complementary residues in a binding pocket.

-

Vectorial Orientation: The phenyl group acts as a linker, projecting other functional groups into specific regions of the target protein.

-

Modulation of Physicochemical Properties: The phenyl group influences the overall lipophilicity and electronic properties of the molecule, which can be fine-tuned through substitution on the aromatic ring.

The synthesis of phenyladamantane derivatives often begins with commercially available adamantane precursors, such as 1-bromoadamantane or adamantane-1-carboxylic acid. Friedel-Crafts alkylation or arylation reactions are commonly employed to introduce the phenyl group onto the adamantane core. Subsequent functionalization of either the phenyl ring or other positions on the adamantane scaffold allows for the generation of diverse chemical libraries for biological screening.

Phenyladamantane in Antiviral Drug Discovery: Targeting Viral Entry

The initial success of adamantane derivatives as antiviral agents, such as amantadine and rimantadine for the treatment of influenza A, paved the way for the exploration of more complex adamantane-containing molecules. Phenyladamantane derivatives have emerged as potent inhibitors of viral entry, particularly as antagonists of the C-C chemokine receptor type 5 (CCR5).

CCR5 Antagonism for HIV-1 Therapy

CCR5 is a co-receptor essential for the entry of the most common strains of HIV-1 into host cells.[1] Small molecules that block the interaction between the viral envelope protein gp120 and CCR5 are effective anti-HIV-1 agents. The phenyladamantane scaffold has been successfully incorporated into potent CCR5 antagonists.

Mechanism of Action: Phenyladamantane-based CCR5 antagonists are allosteric inhibitors. They bind to a transmembrane pocket of the CCR5 receptor, inducing a conformational change that prevents its interaction with the viral gp120 protein, thereby blocking viral entry into the host cell.

Table 1: Structure-Activity Relationship of Phenyladamantane-based CCR5 Antagonists

| Compound | R1 | R2 | CCR5 Binding Affinity (IC50, nM) |

| 1a | H | H | 150 |

| 1b | 4-F | H | 50 |

| 1c | H | 3-Cl | 25 |

| 1d | 4-F | 3-Cl | 10 |

Data is illustrative and compiled from representative SAR studies.

Experimental Protocol: CCR5 Radioligand Binding Assay

This protocol outlines a standard method for determining the binding affinity of novel phenyladamantane derivatives to the CCR5 receptor.[2]

Materials:

-

HEK293 cells stably expressing human CCR5.

-

[¹²⁵I]-MIP-1α (radioligand).

-

Test compounds (phenyladamantane derivatives).

-

Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4).

-

Scintillation fluid.

-

96-well plates.

-

Filter mats.

-

Scintillation counter.

Procedure:

-

Cell Membrane Preparation: Harvest HEK293-CCR5 cells and prepare membrane fractions by homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of [¹²⁵I]-MIP-1α, and varying concentrations of the test compound.

-

Incubation: Add the cell membrane preparation to each well and incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.

Diagram 1: CCR5 Antagonism Workflow

Caption: Workflow for identifying and characterizing phenyladamantane-based CCR5 antagonists.

Phenyladamantane in Neuropharmacology: Modulating Key CNS Targets

The lipophilic nature of the phenyladamantane scaffold makes it an attractive candidate for targeting the central nervous system (CNS). Derivatives have shown promise as modulators of NMDA receptors, sigma receptors, and fatty acid amide hydrolase (FAAH).

NMDA Receptor Antagonists for Neurological Disorders

The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory.[3] However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.[3] Phenyladamantane derivatives, building on the clinical success of the adamantane-based drug memantine, are being explored as NMDA receptor antagonists.

Mechanism of Action: Phenyladamantane-based NMDA receptor antagonists act as uncompetitive open-channel blockers.[4] They enter the ion channel when it is opened by the binding of glutamate and a co-agonist (glycine or D-serine) and physically obstruct the flow of ions, thereby preventing excessive calcium influx and subsequent excitotoxicity.

Sigma Receptor Modulators for Cancer and Neuropathic Pain

Sigma receptors are intracellular chaperone proteins located at the endoplasmic reticulum. They are implicated in a variety of cellular functions and are considered therapeutic targets for cancer and neuropathic pain. Adamantane phenylalkylamines have been synthesized and shown to possess significant affinity for both sigma-1 (σ₁) and sigma-2 (σ₂) receptors, along with antiproliferative activity against various cancer cell lines.[5]

FAAH Inhibitors for Pain and Inflammation

Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[6] Inhibition of FAAH leads to an increase in endogenous anandamide levels, which can produce analgesic and anti-inflammatory effects without the psychoactive side effects associated with direct cannabinoid receptor agonists. The phenyladamantane scaffold can be incorporated into FAAH inhibitors, where the adamantyl group often occupies a hydrophobic pocket in the enzyme's active site.

Table 2: Biological Activity of Phenyladamantane Derivatives in Neurological Targets

| Compound Class | Target | Key Structural Features | Biological Activity (IC50/Ki) | Therapeutic Potential |

| Phenyladamantylamines | NMDA Receptor | Amino group on adamantane | Micromolar to nanomolar range | Neuroprotection |

| Adamantane Phenylalkylamines | Sigma Receptors | Phenylalkylamine side chain | Nanomolar range | Anticancer, Analgesic |

| Phenyladamantyl Ureas | FAAH | Urea linker | Nanomolar range | Analgesic, Anti-inflammatory |

Data is illustrative and compiled from representative studies.

Experimental Protocol: In Vitro FAAH Inhibition Assay

This protocol describes a fluorescence-based assay to screen for FAAH inhibitors among phenyladamantane derivatives.[7]

Materials:

-

Recombinant human FAAH.

-

FAAH substrate (e.g., AMC-arachidonoyl amide).

-

Test compounds (phenyladamantane derivatives).

-

Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).

-

Positive control inhibitor (e.g., JZL195).

-

96-well black plates.

-

Fluorescence plate reader.

Procedure:

-

Reagent Preparation: Prepare solutions of the FAAH enzyme, substrate, and test compounds in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, test compound at various concentrations, and the FAAH enzyme.

-

Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the FAAH substrate to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Fluorescence Measurement: Measure the fluorescence of the product (7-amino-4-methylcoumarin, AMC) using a fluorescence plate reader (excitation ~360 nm, emission ~465 nm).

-

Data Analysis: Calculate the percentage of FAAH inhibition for each concentration of the test compound and determine the IC50 value.

Diagram 2: Phenyladamantane in Neuropharmacology

Caption: Phenyladamantane derivatives targeting various CNS receptors for therapeutic benefit.

Phenyladamantane in Oncology: Novel Anticancer Agents

The application of phenyladamantane derivatives in oncology is a rapidly growing field. Their antiproliferative effects have been demonstrated in various cancer cell lines, and several mechanisms of action are being elucidated.

Cytotoxic Phenylacetamide and Phenylalkylamine Derivatives

Phenylacetamide and phenylalkylamine derivatives incorporating an adamantane moiety have shown potent cytotoxic effects against a range of cancer cell lines, including prostate and breast cancer.[8][9] The mechanism of action for some of these compounds involves the induction of apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]

Materials:

-

Cancer cell lines (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer).

-

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics.

-

Test compounds (phenyladamantane derivatives).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the phenyladamantane derivatives and a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the test compound.

Pharmacokinetics and ADME of Phenyladamantane Derivatives

The pharmacokinetic properties of a drug candidate are critical to its success. The adamantane moiety is known to improve the absorption, distribution, metabolism, and excretion (ADME) properties of molecules.[12] The lipophilicity of the phenyladamantane core generally leads to good oral bioavailability and tissue distribution.

The metabolic stability of the adamantane cage is a key advantage. Metabolism of adamantane-containing drugs often occurs on the phenyl ring or on linker groups, with the adamantane core itself being resistant to degradation.[13] However, it is crucial to assess the potential for cytochrome P450 (CYP) inhibition, as this can lead to drug-drug interactions.[14]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput in vitro assay used to predict the passive permeability of compounds across biological membranes.[15][16]

Materials:

-

PAMPA plate (a 96-well filter plate and a 96-well acceptor plate).

-

Artificial membrane solution (e.g., a solution of lecithin in dodecane).

-

Phosphate buffered saline (PBS) at different pH values to mimic the gastrointestinal tract and blood.

-

Test compounds.

-

UV-Vis plate reader.

Procedure:

-

Membrane Coating: Coat the filter plate with the artificial membrane solution.

-

Donor and Acceptor Solutions: Prepare solutions of the test compounds in PBS at the donor pH and fill the donor wells. Fill the acceptor wells with PBS at the acceptor pH.

-

Incubation: Assemble the PAMPA "sandwich" and incubate for a defined period (e.g., 4-16 hours) at room temperature.

-

Concentration Measurement: After incubation, measure the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader.

-

Permeability Calculation: Calculate the permeability coefficient (Pe) of the compound.

Conclusion and Future Perspectives

The phenyladamantane scaffold has proven to be a highly versatile and valuable motif in medicinal chemistry. Its unique combination of rigidity, lipophilicity, and synthetic tractability has enabled the development of potent and selective modulators of a diverse array of biological targets. From blocking viral entry to modulating key CNS receptors and inducing cancer cell death, phenyladamantane derivatives have demonstrated significant therapeutic potential.

Future research in this area will likely focus on:

-

Scaffold Diversity: Exploring different substitution patterns on both the phenyl ring and the adamantane core to fine-tune activity and selectivity.

-

Target Expansion: Investigating the activity of phenyladamantane libraries against new and emerging therapeutic targets.

-

Drug Delivery: Utilizing the adamantane moiety as an anchor for targeted drug delivery systems.

-

Computational Modeling: Employing in silico methods to guide the rational design of next-generation phenyladamantane-based therapeutics.

The continued exploration of the chemical space around the phenyladamantane core promises to yield novel drug candidates with improved efficacy and safety profiles, further solidifying its status as a privileged structure in drug discovery.

References

-

Saracoglu, M., Kandemirli, S. G., Başaran, M. A., Sayiner, H., & Kandemirli, F. (2011). Investigation of structure-activity relationship between chemical structure and CCR5 anti HIV-1 activity in a class of 1-[N-(Methyl)-N- (phenylsulfonyl)amino]-2-(phenyl)-4-[4-(substituted)piperidin-1-yl]butane derivatives: the electronic-topological approach. Current HIV research, 9(5), 300–312. [Link]

-

Ahmed, S. A., & Al-Ameri, A. M. (2023). MTT Assay protocol. protocols.io. [Link]

-

National Center for Biotechnology Information. (n.d.). Physiology, NMDA Receptor. StatPearls. Retrieved from [Link]

-

Dorn, C. P., Finke, P. E., Oates, B., Budhu, R. J., Mills, S. G., MacCoss, M., Malkowitz, L., Springer, M. S., Daugherty, B. L., Gould, S. L., DeMartino, J. A., Siciliano, S. J., Carella, A., Carver, G., Holmes, K., Danzeisen, R., Hazuda, D., Kessler, J., Lineberger, J., Miller, M., … Emini, E. A. (2001). Antagonists of the human CCR5 receptor as anti-HIV-1 agents. part 1: discovery and initial structure-activity relationships for 1 -amino-2-phenyl-4-(piperidin-1-yl)butanes. Bioorganic & medicinal chemistry letters, 11(2), 259–264. [Link]

-

Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

-

Nikolaou, M., Papanastasiou, I., Kaimaki, A., & Stavropoulou, K. (2025). 4-(1-Adamantyl) Phenylalkylamines with Potential Antiproliferative Activity. ResearchGate. [Link]

-

Wang, W., Yang, J., Niu, C., & Hammock, B. D. (2015). In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors. Biochemical pharmacology, 98(4), 653–664. [Link]

-

Wikipedia. (n.d.). NMDA receptor antagonist. Retrieved from [Link]

-

Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271. [Link]

-

Ragshaniya, A., Kumar, V., Tittal, R. K., & Lal, K. (2024). Nascent pharmacological advancement in adamantane derivatives. Archiv der Pharmazie, 357(3), e2300595. [Link]

-

SciSpace. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Retrieved from [Link]

-

Stavropoulou, K., Kaimaki, A., Nicolaou, M., & Papanastasiou, I. P. (2025). New Adamantane Phenylalkylamines with σ-Receptor Binding Affinity and Anticancer Activity, Associated with Putative Antagonism of Neuropathic Pain. ResearchGate. [Link]

-

Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 72, 1.16.1–1.16.17. [Link]

-

BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

-

Wąsik, S., Cholewa, K., Majer-Dziedzic, B., & Szymańska, E. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences, 14(9), 3700. [Link]

-

Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current medicinal chemistry, 17(26), 2967–2978. [Link]

-

Patsnap. (2024). What are NMDA receptor antagonists and how do they work?. Synapse. [Link]

-

Wikipedia. (n.d.). CCR5 receptor antagonist. Retrieved from [Link]

-

ACS Publications. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. Retrieved from [Link]

-

Poirier, D., et al. (2025). Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. MDPI. [Link]

-

Wang, W., Yang, J., Niu, C., & Hammock, B. D. (2015). In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors. Biochemical pharmacology, 98(4), 653–664. [Link]

-

Eurofins Discovery. (n.d.). CYP Inhibition Assays. Retrieved from [Link]

-

Wang, X., et al. (2017). Exploration of Bivalent Ligands Targeting Putative Mu Opioid Receptor and Chemokine Receptor CCR5 Dimerization. PMC. [Link]

-

Pion Inc. (2022). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube. [Link]

-

Abbas, A., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. [Link]

-

National Cancer Institute. (n.d.). Antitumor Efficacy Testing in Rodents. PMC. [Link]

-

Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

-

Campolo, M., et al. (2022). Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. MDPI. [Link]

-

Di Marzo, V., & Maccarrone, M. (2022). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. MDPI. [Link]

-

Wouters, E., et al. (2021). Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and ADAMANTYL-THPINACA. MDPI. [Link]

-

Charles River. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

-

Gavernet, L., et al. (2022). Filling the Gaps in Antagonist CCR5 Binding, a Retrospective and Perspective Analysis. Frontiers in Immunology. [Link]

-

ACS Publications. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. Retrieved from [Link]

-

Mach, R. H., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Perelman School of Medicine at the University of Pennsylvania. [Link]

-

Biswas, A., et al. (2018). CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. PMC. [Link]

-

Viroxy. (n.d.). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Retrieved from [Link]

-

Vasylieva, N., & DeFrank, J. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC. [Link]

-

ResearchGate. (n.d.). Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets. Retrieved from [Link]

-

ResearchGate. (2023). Adamantane-containing drug delivery systems. [Link]

-

Pion Inc. (2024). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

-

Fundación MEDINA. (n.d.). CYP450 Inhibition. Retrieved from [Link]

-

Szabo, A., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Semantic Scholar. [Link]

-

ResearchGate. (2025). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). [Link]

-

Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]

-

Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Exploration of Bivalent Ligands Targeting Putative Mu Opioid Receptor and Chemokine Receptor CCR5 Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. protocols.io [protocols.io]

- 12. Nascent pharmacological advancement in adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 15. PAMPA | Evotec [evotec.com]

- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]

Difference between 1-phenyladamantane and 2-phenyladamantane

This guide provides an in-depth technical analysis of the structural, synthetic, and physicochemical distinctions between 1-phenyladamantane and 2-phenyladamantane .

Structural Isomerism, Synthetic Pathways, and Pharmacological Implications

Part 1: Executive Summary

The adamantane scaffold (tricyclo[3.3.1.1

-

Position 1 (Bridgehead): Tertiary carbon, thermodynamically favored, high symmetry (

when substituted).[1] -

Position 2 (Bridge): Secondary carbon, sterically congested, thermodynamically less stable, lower symmetry (

).[1]

1-Phenyladamantane represents the thermodynamic sink of the system; it is easily synthesized and possesses high crystallinity. 2-Phenyladamantane is the kinetic or "forced" isomer; its synthesis requires circumvention of the rapid 1,2-hydride shift that relaxes the 2-adamantyl cation to the 1-adamantyl cation. For drug developers, the choice between these isomers dictates the spatial occupancy of the pharmacophore—prolate (football-shaped) for the 1-isomer versus oblate (disc-shaped) for the 2-isomer—profoundly affecting receptor binding affinities.

Part 2: Structural & Stereochemical Analysis

Symmetry and Topology

The adamantane cage consists of four chair-conformation cyclohexane rings.

-

1-Phenyladamantane: Substitution at the bridgehead maintains a

axis of rotation passing through the C1-Phenyl bond and the C3, C5, C7 hydrogens. This high symmetry ( -

2-Phenyladamantane: Substitution at the bridge creates a molecule with a single plane of symmetry (

) passing through C2, C6, and the phenyl ring. The steric strain is higher due to the proximity of the phenyl ring to the axial hydrogens at C4, C9, and C10 (syn-diaxial-like interactions).

Visualization of Isomerism

The following diagram illustrates the numbering and symmetry differences.

Caption: Structural comparison highlighting the symmetry and thermodynamic stability gap between the two isomers.

Part 3: Synthetic Pathways & Mechanisms

The Thermodynamic Sink: Synthesis of 1-Phenyladamantane

The synthesis relies on the generation of the stable 1-adamantyl cation . This tertiary carbocation is exceptionally stable due to hyperconjugation and relief of cage strain.

-

Mechanism: Friedel-Crafts Alkylation.

-

Reagents: 1-Bromoadamantane (or 1-Adamantanol), Benzene, Lewis Acid (

, -

Protocol:

-

Dissolve 1-bromoadamantane in dry benzene.

-

Add catalytic anhydrous

at -

Reflux for 1–2 hours. The carbocation forms at C1 and electrophilically attacks the benzene ring.

-

Quench with ice water; extract with organic solvent.

-

Yield: Typically >80%.

-

The Kinetic Challenge: Synthesis of 2-Phenyladamantane

Direct alkylation at C2 is impossible because the 2-adamantyl cation (secondary) rapidly rearranges to the 1-adamantyl cation via a 1,2-hydride shift .

-

Pathway: Grignard Addition

Deoxygenation. -

Protocol:

-

Grignard Formation: React 2-adamantanone with phenylmagnesium bromide (

) in diethyl ether/THF.-

Result:2-Phenyl-2-adamantanol (Tertiary alcohol).

-

-

Deoxygenation (Critical Step):

-

Method A (Ionic Hydrogenation): Treat the alcohol with triethylsilane (

) and Trifluoroacetic acid (TFA).[1] Note: Acidic conditions must be controlled to prevent rearrangement. -

Method B (Radical): Barton-McCombie deoxygenation (via xanthate or thiocarbonyl derivative) using tributyltin hydride (

).[1] This avoids the cationic intermediate entirely, preserving the C2 position.

-

-

Caption: Synthetic flowchart illustrating the divergence between cationic stability (C1) and the need for nucleophilic/radical approaches (C2).

Part 4: Physicochemical & Spectroscopic Comparison

The structural differences manifest clearly in physical properties and NMR signatures.

Physical Properties Table

| Property | 1-Phenyladamantane | 2-Phenyladamantane | Significance |

| Melting Point | 209–212 °C | ~65 °C (Calculated/Lower) | High symmetry of 1-isomer leads to better crystal packing and higher thermal stability.[1] |

| LogP (Lipophilicity) | ~5.5 | ~5.3 | Both are highly lipophilic, but the 1-isomer is slightly more hydrophobic due to effective shielding of the cage.[1] |

| Solubility | Low in polar solvents; High in Hexane/DCM | Similar profile; slightly higher solubility in some organic solvents due to lower lattice energy.[1] | |

| Shape | Prolate (Football) | Oblate (Disc-like) | Critical for docking into hydrophobic pockets (e.g., M2 channel).[1] |

NMR Spectroscopic Signatures (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> and )[1][2][3]

1-Phenyladamantane (

-

Protons: Shows a simplified spectrum with 3 distinct cage signals (plus phenyl).[1]

- ~1.8 (6H, CH2), ~1.9 (6H, CH2), ~2.1 (3H, CH).[1]

-

Carbons: 4 distinct cage signals.

2-Phenyladamantane (

-

Protons: More complex splitting due to lower symmetry. The bridgehead protons adjacent to the phenyl group (C1/C3) are deshielded differently than the remote bridgeheads (C5/C7).[1]

-

Differentiation: The presence of a methine signal at the C2 position (attached to Phenyl) is the diagnostic peak, appearing downfield (~2.5–3.0 ppm depending on solvent) compared to standard adamantane methines.[1]

Part 5: Biological & Pharmacological Implications

Receptor Binding & Spatial Fit

In drug design, the adamantane cage is often used as a "bullet" to plug ion channels (e.g., NMDA, M2 influenza).[1]

-

1-Substituted (Amantadine-like): The axial orientation of the substituent aligns with the

axis, creating a cylindrical volume that fits well into the pore of the M2 channel. -

2-Substituted: The equatorial-like projection of the phenyl group at C2 creates a "kink" in the linearity. This steric bulk perpendicular to the cage axis often abolishes activity in narrow channels but can enhance selectivity in wider hydrophobic pockets (e.g., specific enzyme inhibitors like 11

-HSD1).

Metabolic Stability

-

1-Phenyl: The remaining bridgehead carbons (C3, C5, C7) are susceptible to hydroxylation by CYP450 enzymes, but the C1-Phenyl bond is metabolically inert.

-

2-Phenyl: The C2-H benzylic position is chemically active. However, the steric bulk of the cage hinders enzymatic abstraction of this proton compared to a standard benzylic position.

Part 6: References

-

Stetter, H. (1962).[1] "The Chemistry of Adamantane." Angewandte Chemie International Edition, 1(6), 286-298.[1] Link[1]

-

Fort, R. C., & Schleyer, P. v. R. (1964).[1] "Adamantane: Consequences of the Diamondoid Structure." Chemical Reviews, 64(3), 277-300.[1] Link[1]

-

Olah, G. A., et al. (1990).[1] "Friedel-Crafts Chemistry. 11. Adamantylation of Aromatics." Journal of Organic Chemistry, 55(9), 2516-2520.[1] Link[1]

-

Carey, F. A., & Tremper, H. S. (1969).[1] "Carbonium Ion Rearrangements in the Adamantane Series." Journal of the American Chemical Society, 91(11), 2967–2972.[1] Link[1]

-

NIST Chemistry WebBook. "2-Phenyladamantane Data." Link

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 1-Phenyladamantane via Friedel-Crafts Alkylation

Executive Summary

The adamantyl group is a privileged scaffold in medicinal chemistry, valued for its ability to enhance lipophilicity (

This guide presents two validated protocols:

-

Protocol A (Classic): Robust aluminum chloride (

) catalysis for maximum conversion. -

Protocol B (Modern/Green): Triflic acid (

) catalysis for high selectivity and simplified workup.

Scientific Foundation & Mechanism

The Adamantyl Advantage

The 1-adamantyl cation is a tertiary carbocation located at a bridgehead position. While bridgehead cations are typically unstable (Bredt's rule), the adamantyl system is an exception due to its flexibility and ideal orbital alignment, making it stable enough to form readily but reactive enough to act as a potent electrophile.

Reaction Mechanism

The reaction proceeds via an

Figure 1: Mechanistic pathway for the adamantylation of benzene. The rate-determining step is typically the formation of the adamantyl cation.

Critical Parameters & Reagent Selection

| Parameter | Recommendation | Rationale |

| Halide Source | 1-Bromoadamantane | Best balance of reactivity and stability. 1-Chloroadamantane is cheaper but requires stronger Lewis acids ( |

| Solvent | Benzene (Neat) or DCM | Using benzene as the solvent (excess) prevents poly-alkylation and simplifies kinetics. For precious arenes, use |

| Stoichiometry | 1.0 : 1.1 (Ad-Br : | While catalytic amounts work, slight excess ensures full conversion in the Classic protocol due to complexation. |

| Temperature | Reflux (80°C) | Required for 1-chloroadamantane. 1-Bromoadamantane can often react at RT but reflux ensures completion. |

Experimental Protocols

Protocol A: Classical Lewis Acid Catalysis ( )

Best for: Large-scale synthesis where reagents are inexpensive and maximum conversion is required.

Safety Note:

Materials:

-

1-Bromoadamantane (2.15 g, 10 mmol)

-

Benzene (20 mL, excess, acts as solvent)

-

Aluminum Chloride (

), anhydrous (1.46 g, 11 mmol) -

0.1 M HCl (for quenching)

Procedure:

-

Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[1]

-

Dissolution: Add 1-bromoadamantane (10 mmol) and benzene (20 mL) to the flask. Stir until dissolved.

-

Catalyst Addition: Cool the mixture to 0°C (ice bath). Add

(11 mmol) portion-wise over 5 minutes. Observation: Evolution of HBr gas (white fumes) indicates reaction initiation. -

Reaction: Remove the ice bath. Warm to room temperature, then heat to reflux (80°C) for 1–2 hours. Monitor by TLC (Hexanes eluent; Product

~0.6, Starting Material -

Quench: Cool to 0°C. Carefully pour the reaction mixture into a beaker containing 50 g of crushed ice and 10 mL of 0.1 M HCl .

-

Workup: Separate the organic layer.[2] Extract the aqueous layer with diethyl ether (

mL). Combine organic phases.[2] -

Wash: Wash with water (

mL) and brine ( -

Purification: Filter and concentrate in vacuo. Recrystallize the crude solid from hot isopropyl alcohol (IPA) .

Expected Yield: 75–85% Appearance: White crystalline solid (MP: 88–90°C).

Protocol B: Modern Green Catalysis (Triflic Acid)

Best for: High-value substrates, parallel synthesis, and easier workup. Avoids metal waste.

Materials:

-

1-Bromoadamantane (2.15 g, 10 mmol)

-

Benzene (1.1 mL, 12 mmol) or Arene of choice

-

Dichloromethane (DCM) (10 mL)

-

Triflic Acid (

) (0.1 mL, catalytic ~10 mol%)

Procedure:

-

Setup: Charge a vial or flask with 1-bromoadamantane (10 mmol) and DCM (10 mL).

-

Addition: Add benzene (1.2 equiv).

-

Catalysis: Add Triflic Acid (10 mol%) dropwise at room temperature.

-

Reaction: Stir at room temperature for 4–6 hours. Note: For less reactive 1-chloroadamantane, mild heating to 40°C may be required.

-

Quench: Add saturated

solution (10 mL) and stir for 10 minutes. -

Isolation: Separate the organic layer (DCM). Wash with water.[2] Dry over

and concentrate. -

Purification: Often yields high purity directly. If necessary, pass through a short silica plug eluting with hexanes.

Expected Yield: 85–95% Advantages: Homogeneous catalysis, no aluminum sludge, room temperature operation.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Conversion | Deactivated Catalyst | Ensure |

| Emulsion during Workup | Aluminum salts | Use 1M HCl or Rochelle's salt solution during the quench to solubilize aluminum species. |

| Poly-alkylation | Excess Adamantyl cation | Ensure Benzene is in large excess (Protocol A) or use high dilution (Protocol B). Note: Steric bulk of adamantane makes 1,4-diadamantylbenzene formation slow, but possible. |

| Colored Product | Oxidation/Trace Iron | Recrystallize from Isopropanol with a small amount of activated charcoal. |

Workflow Decision Tree

Figure 2: Decision matrix for selecting the optimal adamantylation protocol.

References

- Olah, G. A., et al. "Friedel-Crafts and Related Reactions." Wiley-Interscience, 1963.

-

Laali, K. K., & Sarca, V. D. (2005).[3] Triflic acid-catalyzed adamantylation of aromatics in [BMIM][OTf] ionic liquid; synthetic scope and mechanistic insight. Organic & Biomolecular Chemistry, 3(6), 1034-1042. Link

- Newman, H. (1971). Synthesis of 1-Adamantyl- and 3,5-Dimethyl-1-adamantylarenes. Journal of Organic Chemistry, 36, 2375. (Classic AlCl3 protocol).

-

BenchChem. "Application Notes and Protocols for the Synthesis of Adamantane Derivatives." Link

-

ChemGuide. "The Mechanism of the Friedel-Crafts Alkylation of Benzene." Link

Sources

The Adamantyl Moiety as a Lipophilic Chaperone: A Guide to the Strategic Deployment of 1-Phenyladamantane in Drug Discovery

Introduction: Beyond Flatland in Medicinal Chemistry

In the intricate dance of drug design, where molecules are tailored to interact with the complex machinery of biological systems, the concept of "molecular topography" is paramount. For decades, medicinal chemists have often operated in a world dominated by flat, aromatic rings. However, the limitations of this "flatland" approach are becoming increasingly apparent, leading to challenges in optimizing properties like solubility, metabolic stability, and target engagement.[1][2] The strategic incorporation of three-dimensional, rigid scaffolds has emerged as a powerful strategy to overcome these hurdles, and among these, the adamantane cage stands out as a uniquely effective building block.[3]

This guide focuses on a particularly valuable derivative: 1-phenyladamantane . By appending a phenyl ring to the rigid adamantyl core, chemists can access a building block that marries the lipophilic, space-filling properties of the adamantane cage with the versatile chemistry of the benzene ring. This combination offers a sophisticated tool for fine-tuning pharmacokinetic and pharmacodynamic profiles, providing a distinct advantage in the quest for novel therapeutics. Herein, we provide a detailed exploration of the rationale, synthesis, and application of 1-phenyladamantane as a lipophilic building block for researchers, scientists, and drug development professionals.

The Adamantane Advantage: Why a Caged Hydrocarbon?

The utility of the adamantane moiety in drug design stems from its unique combination of physicochemical properties.[4] Understanding these is key to appreciating the strategic value of 1-phenyladamantane.

-

Lipophilicity and Solubility: The adamantane cage is a highly lipophilic, non-polar structure.[5] Its incorporation into a molecule significantly increases the overall lipophilicity, which can enhance membrane permeability and access to lipophilic binding pockets within target proteins. However, this increased lipophilicity must be carefully balanced to avoid issues with aqueous solubility.[6]

-

Metabolic Stability: The rigid, diamondoid structure of adamantane is exceptionally stable and resistant to metabolic degradation.[3] Functional groups attached to or near the adamantane cage are often shielded from the action of metabolic enzymes, such as cytochrome P450s, leading to an increased plasma half-life of the drug candidate.[7]

-

Three-Dimensionality and Target Engagement: Unlike flexible alkyl chains or planar aromatic rings, the adamantane cage is a rigid, bulky, and three-dimensional scaffold. This allows for the precise positioning of pharmacophoric elements in space, enabling a more defined and potentially stronger interaction with the binding site of a biological target. This can lead to improved potency and selectivity.[3]

-

Bioisosterism: The adamantyl group can serve as a bioisostere for other bulky lipophilic groups, including phenyl rings in certain contexts.[2][8] This replacement can lead to improved physicochemical and pharmacokinetic properties while maintaining or even enhancing biological activity.

The 1-phenyladamantane building block leverages all these advantages, with the added benefit of the phenyl ring's potential for further functionalization or for engaging in specific aromatic interactions (e.g., π-π stacking) within a binding pocket.

Physicochemical Properties of Adamantane and its Phenyl Derivative

| Property | Adamantane | 1-Bromoadamantane | 1-Phenyladamantane | Phenyl Group (in Benzene) |

| Molecular Formula | C₁₀H₁₆ | C₁₀H₁₅Br | C₁₆H₂₀ | C₆H₆ |

| Molecular Weight | 136.23 g/mol [9] | 215.13 g/mol | 212.33 g/mol | 78.11 g/mol |

| Melting Point | 270 °C (sublimes)[10] | 117 °C | ~80-83 °C (Predicted) | 5.5 °C |

| Calculated logP (CLogP) | ~3.3 | ~4.1 | ~5.5 (Predicted) | ~2.13 |

| Aqueous Solubility | Insoluble[10] | Insoluble | Very Low (Predicted) | 1.8 g/L (25 °C) |

Note: Data for 1-phenyladamantane is based on predictions and data from chemical suppliers where experimental values are not published in the searched literature. The logP value for adamantane is an estimate based on its high lipophilicity.

This table highlights the significant increase in lipophilicity (as indicated by the predicted CLogP) when moving from a simple phenyl group to the 1-phenyladamantane moiety. This underscores the primary role of this building block in modulating a compound's distribution and membrane permeability characteristics.

Synthesis of 1-Phenyladamantane: Core Protocols

The synthesis of 1-phenyladamantane can be approached through several reliable methods, with the choice often depending on the starting materials and desired scale. The two most common and versatile routes are Friedel-Crafts alkylation and Suzuki-Miyaura cross-coupling.

Diagram: Synthetic Pathways to 1-Phenyladamantane

Caption: Key synthetic routes to 1-phenyladamantane.

Protocol 1: Friedel-Crafts Alkylation of Benzene with 1-Bromoadamantane

This classic electrophilic aromatic substitution reaction provides a direct route to 1-phenyladamantane. The reaction proceeds via the formation of a stable tertiary adamantyl carbocation, which then alkylates the benzene ring.

Rationale: The use of a Lewis acid like aluminum chloride (AlCl₃) facilitates the departure of the bromide from 1-bromoadamantane, generating the electrophilic 1-adamantyl cation. Benzene, acting as the nucleophile, then attacks this carbocation to form the C-C bond.

Materials:

-

1-Bromoadamantane

-

Benzene (anhydrous)

-

Aluminum chloride (AlCl₃, anhydrous)

-

Hydrochloric acid (HCl), 2M

-

Dichloromethane (DCM) or Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous benzene (5-10 equivalents).

-

With vigorous stirring, carefully add anhydrous aluminum chloride (1.1 equivalents) in portions. The mixture may warm up.

-

Once the Lewis acid has dissolved or formed a slurry, add 1-bromoadamantane (1.0 equivalent) portion-wise.

-

Heat the reaction mixture to a gentle reflux (or stir at room temperature for an extended period, e.g., 24 hours). Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of 2M HCl.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using hexane as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-phenyladamantane as a white solid.

Self-Validation: The purity of the final product should be assessed by melting point determination, ¹H and ¹³C NMR spectroscopy, and mass spectrometry. A sharp melting point and clean NMR spectra are indicative of a pure compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed cross-coupling reaction offers a milder and often more functional-group-tolerant alternative to Friedel-Crafts alkylation.

Rationale: The reaction involves a catalytic cycle where a palladium(0) species undergoes oxidative addition with 1-bromoadamantane. This is followed by transmetalation with a phenylboronic acid derivative (activated by a base) and subsequent reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst.[11]

Materials:

-

1-Bromoadamantane

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, or DMF, often with a small amount of water)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add 1-bromoadamantane (1.0 equivalent), phenylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent system (e.g., toluene/water 4:1).

-

Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic mixture with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 1-phenyladamantane.

Self-Validation: As with the Friedel-Crafts protocol, product identity and purity should be confirmed by NMR, mass spectrometry, and melting point analysis.

Application in Drug Design: The Case of Adapalene

A prominent example of the successful application of the adamantyl-phenyl motif is the third-generation retinoid, Adapalene , used in the topical treatment of acne vulgaris.[12]

-

Structure: Adapalene is 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid.

The structure of Adapalene showcases the strategic placement of the bulky, lipophilic 1-adamantyl group on a phenyl ring, which is then connected to a naphthoic acid core. This design imparts several key advantages:

-

Increased Lipophilicity: The adamantyl group significantly increases the lipophilicity of the molecule, which is beneficial for its formulation in a topical gel and its penetration into the skin.

-

Receptor Selectivity: The rigid and bulky nature of the adamantyl-phenyl moiety contributes to the molecule's selective binding to retinoic acid receptors (RARs), particularly RARβ and RARγ.[13] This selectivity is thought to contribute to its favorable side-effect profile compared to less selective retinoids.[14]

-

Metabolic Stability: The adamantyl group helps to sterically shield the molecule from metabolic degradation, contributing to its local activity in the skin.

The synthesis of Adapalene itself often involves a cross-coupling reaction, such as a Suzuki or Negishi coupling, to connect the 3-(1-adamantyl)-4-methoxyphenyl unit with the 6-bromo-2-naphthoic acid derivative, highlighting the practical utility of these building blocks in multi-step syntheses.[15]

Advanced Protocols: Functionalization of 1-Phenyladamantane for Further Elaboration

The true power of 1-phenyladamantane as a building block is realized when the phenyl ring is further functionalized, allowing it to be incorporated into more complex molecular architectures. A common strategy is to introduce a handle for cross-coupling reactions, such as a bromine or iodine atom, or a boronic acid/ester.

Diagram: Elaboration of the 1-Phenyladamantane Scaffold

Caption: Functionalization and subsequent cross-coupling of the 1-phenyladamantane building block.

Protocol 3: Sonogashira Coupling with 1-(4-Iodophenyl)adamantane

This protocol describes the coupling of a terminal alkyne with a pre-functionalized 1-phenyladamantane building block, a key reaction for introducing alkynyl linkers.

Rationale: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[10] This method is highly efficient for creating aryl-alkyne structures.

Materials:

-

1-(4-Iodophenyl)adamantane (can be synthesized by iodination of 1-phenyladamantane)

-

Terminal alkyne (e.g., phenylacetylene)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine (TEA) or diisopropylamine (DIPA))

-

Solvent (e.g., THF or DMF, anhydrous and degassed)

Procedure:

-

To a Schlenk flask, add 1-(4-iodophenyl)adamantane (1.0 equivalent), the palladium catalyst (0.02-0.05 equivalents), and CuI (0.04-0.10 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the anhydrous, degassed solvent, followed by the base (used as solvent or co-solvent).

-

Add the terminal alkyne (1.1-1.2 equivalents) dropwise via syringe.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC or LC-MS).

-

Once complete, filter the reaction mixture through a pad of celite to remove the catalyst residues, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Self-Validation: The product structure should be confirmed by ¹H and ¹³C NMR, paying attention to the disappearance of the terminal alkyne proton signal and the appearance of the characteristic internal alkyne carbon signals. Mass spectrometry will confirm the molecular weight of the product.

Conclusion: A Versatile Tool for Modern Drug Discovery

1-Phenyladamantane is more than just a bulky lipophilic group; it is a sophisticated and versatile building block that offers medicinal chemists a powerful tool to navigate the challenges of modern drug discovery. Its ability to enhance metabolic stability, increase lipophilicity in a controlled manner, and provide a rigid scaffold for precise pharmacophore presentation makes it an invaluable asset in lead optimization campaigns. The well-established synthetic routes for its preparation and subsequent functionalization further enhance its utility. As the drive to "escape from flatland" continues, the strategic incorporation of three-dimensional moieties like 1-phenyladamantane will undoubtedly play an increasingly important role in the development of the next generation of innovative medicines.

References

-

Wikipedia. (n.d.). Adamantane. Retrieved February 4, 2026, from [Link]

-

Dračínský, M., Santos Hurtado, C., Masson, E., & Kaleta, J. (n.d.). Supporting Information: Stuffed Pumpkins: Mechanochemical Synthesis of Host-Guest Complexes with Cucurbit[13]uril.

- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.

- Google Patents. (n.d.). CN102503806A - Method for synthesis of 1,3,5,7-tetra(4-acrylatophenyl)adamantine compound.

- Rusu, A., Tanase, C., Pascu, G. A., & Todoran, N. (2021). Recent Advances Regarding the Therapeutic Potential of Adapalene. Pharmaceuticals, 14(11), 1099.

-

ResearchGate. (n.d.). Suzuki coupling of 4-chloroanisole with phenylboronic acid.a. Retrieved February 4, 2026, from [Link]

- Goldman, T. D., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry, 63(15), 8474–8492.

- Mykhailiuk, P. K., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry, 12(5), 736-742.

-

ResearchGate. (n.d.). (PDF) Adapalene 0.3% Gel Shows Efficacy for the Treatment of Atrophic Acne Scars. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (n.d.). Solubility of L-Phenylalanine Anhydrous and Monohydrate Forms: Experimental Measurements and Predictions. Retrieved February 4, 2026, from [Link]

-

Macmillan Group. (2021). phenyl bioisosterism unlayered. Retrieved February 4, 2026, from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved February 4, 2026, from [Link]

-

Emory Theses and Dissertations. (2023). Synthesis and Evaluation of Novel Phenyl-Adamantane Dirhodium Catalyst for C-H Functionalization. Retrieved February 4, 2026, from [Link]

- Dapkūnas, J., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2041.

- Spasov, A. A., et al. (2000). Adamantane derivatives: Pharmacological and toxicological properties (Review). Pharmaceutical Chemistry Journal, 34, 115-126.

-

Organic Syntheses. (n.d.). adamantane. Retrieved February 4, 2026, from [Link]

-

The Journal of Organic Chemistry. (2000). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. Retrieved February 4, 2026, from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved February 4, 2026, from [Link]

- Bagatin, E., et al. (2018). Adapalene 0.3% Gel Shows Efficacy for the Treatment of Atrophic Acne Scars.

-

SciELO. (n.d.). SOLUBILITY OF 1-ADAMANTANAMINE HYDROCHLORIDE IN SIX PURE SOLVENTS BETWEEN 283.15 K AND 333.15 K. Retrieved February 4, 2026, from [Link]

-

PUBDB. (n.d.). Designing Organic π‐Conjugated Molecules for Crystalline Solid Solutions: Adamantane‐Substituted Naphthalenes. Retrieved February 4, 2026, from [Link]

- Mykhailiuk, P. K., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry, 12(5), 736-742.

- Jain, S. (2004). Safety and efficacy of adapalene gel 0.1% in acne vulgaris: Results of a post-marketing surveillance study. Indian journal of dermatology, venereology and leprology, 70(5), 274.

-

ResearchGate. (n.d.). Sonogashira Cross Coupling of alkyne-substituted phenyl iodides with.... Retrieved February 4, 2026, from [Link]

- Stoyanov, S., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(11), 3323.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 4, 2026, from [Link]

-

Quick Company. (n.d.). Novel Process For Preparation Of Adapalene. Retrieved February 4, 2026, from [Link]

- Tolaymat, I., & Zito, P. M. (2023). Adapalene. In StatPearls.

-

IJPSR. (2021). a simple method for synthesis of amantadine hydrochloride. Retrieved February 4, 2026, from [Link]

-

RSC Publishing. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (n.d.). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Retrieved February 4, 2026, from [Link]

-

Chemical Engineering Transactions. (n.d.). Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (n.d.). Suzuki cross-coupling of phenylbromide and phenylboronic acid to yield biphenyl a. Retrieved February 4, 2026, from [Link]

- Google Patents. (n.d.). US5015758A - Process for the preparation of 1-adamantane derivatives.

-

ResearchGate. (n.d.). An “Ideal” Bioisoster of the para-substituted Phenyl Ring. Retrieved February 4, 2026, from [Link]

-

PubMed. (2022). Solid-state chemical-shift referencing with adamantane. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (n.d.). Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K. Retrieved February 4, 2026, from [Link]

-

Semantic Scholar. (2021). Adamantane-Functionalized Phthalimide Scaffold: Pathways to Supramolecular Interactions and Drug Discovery. Retrieved February 4, 2026, from [Link]

-

PubMed Central. (2024). Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calculations. Retrieved February 4, 2026, from [Link]

Sources

- 1. kbfi.ee [kbfi.ee]

- 2. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 281-23-2 CAS MSDS (Adamantane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. scielo.br [scielo.br]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. tcichemicals.com [tcichemicals.com]

- 12. Safety and efficacy of adapalene gel 0.1% in acne vulgaris: Results of a post-marketing surveillance study - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 13. Recent Advances Regarding the Therapeutic Potential of Adapalene - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Adapalene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Direct radical functionalization methods to access substituted adamantanes and diamondoids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes & Protocols: Strategic Functionalization of the 1-phenyladamantane Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-phenyladamantane scaffold is a cornerstone in modern medicinal chemistry and materials science. Its unique combination of a rigid, lipophilic diamondoid cage with an adaptable aromatic ring provides a powerful platform for developing novel therapeutics and advanced materials.[1][2][3][4] The adamantane moiety can enhance the pharmacokinetic properties of drug candidates by increasing their lipophilicity and metabolic stability.[4] This guide provides an in-depth exploration of key synthetic strategies for the selective functionalization of 1-phenyladamantane, moving beyond a simple recitation of steps to explain the underlying principles that govern reactivity and selectivity. We present detailed, field-proven protocols for electrophilic aromatic substitution, advanced photocatalytic C-H functionalization of the adamantane core, and classic carbocation-mediated reactions.

Introduction: The Strategic Value of 1-Phenyladamantane

Adamantane and its derivatives are not merely bulky lipophilic groups; they are precise, three-dimensional structures that can orient substituents in well-defined vectors, making them invaluable for probing and interacting with biological targets.[5] The 1-phenyladamantane scaffold offers three distinct zones for chemical modification:

-

The Phenyl Ring: Amenable to classic electrophilic aromatic substitution (EAS), allowing for the introduction of a wide array of functional groups.

-

Tertiary (Bridgehead) C-H Bonds: The four equivalent C-H bonds at the bridgehead positions of the adamantane cage are exceptionally strong but can be selectively targeted by modern synthetic methods.[3][6][7]

-

Secondary (Methylene) C-H Bonds: The twelve C-H bonds at the six methylene bridge positions are less reactive than their tertiary counterparts.

The challenge—and the opportunity—lies in selectively modifying one site in the presence of the others. This guide focuses on methodologies that provide exceptional control over the site of functionalization.

Strategy I: Electrophilic Aromatic Substitution on the Phenyl Ring

The adamantyl group is a moderately activating, ortho, para-directing substituent for electrophilic aromatic substitution (EAS). This allows for predictable functionalization of the phenyl ring. The steric bulk of the adamantyl cage typically favors substitution at the para position.

Causality Behind the Protocol: Nitration as a Gateway Functionalization

Nitration is a fundamental EAS reaction that installs a nitro group, a versatile chemical handle. The nitro group can be readily reduced to an amine, which can then be used in a vast number of subsequent reactions (e.g., amide coupling, sulfonamide formation, diazotization). The choice of concentrated nitric acid in glacial acetic acid provides a controlled environment for the reaction, minimizing over-nitration and side reactions.[3][8]

Protocol 1: Para-Nitration of 1-Phenyladamantane

Objective: To selectively introduce a nitro group at the 4-position of the phenyl ring.

Materials:

-

1-Phenyladamantane

-

Glacial Acetic Acid

-

Concentrated Nitric Acid (70%)

-

Ice Bath

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Standard glassware for workup and purification

Procedure:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 1-phenyladamantane (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of starting material).

-

Cooling: Place the flask in an ice bath and stir the solution until the internal temperature reaches 0-5 °C.

-

Addition of Nitrating Agent: Add concentrated nitric acid (1.1 eq) dropwise via a dropping funnel over 15-20 minutes. Critical Step: Maintain the internal temperature below 10 °C throughout the addition to prevent the formation of dinitrated byproducts.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., using 9:1 Hexane:Ethyl Acetate).

-

Quenching: Carefully pour the reaction mixture into a beaker containing ice-water (approx. 50 mL). A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Purification: Recrystallize the crude solid from ethanol or isopropanol to yield pure 1-(4-nitrophenyl)adamantane as a pale yellow solid.

Self-Validation:

-

Expected Yield: 75-85%.

-

Characterization: Confirm product identity and purity via ¹H NMR, ¹³C NMR, and melting point analysis. The aromatic region of the ¹H NMR should show a characteristic AA'BB' pattern for the para-substituted ring.

Strategy II: Direct C-H Functionalization of the Adamantane Core

Recent advances in photoredox and hydrogen atom transfer (HAT) catalysis have revolutionized the functionalization of strong C-H bonds, making the direct modification of the adamantane core highly efficient and selective.[6][7][9][10] These methods avoid the need for pre-functionalized starting materials, offering superior atom and step economy.[11]

Causality Behind the Protocol: A Dual Catalyst System for Unprecedented Selectivity

This protocol utilizes a dual catalytic system that achieves what was previously a major challenge: the selective functionalization of strong, unactivated tertiary C-H bonds in the presence of other, weaker C-H bonds.[6][7]

-

Photocatalyst (e.g., Iridium complex): Absorbs energy from visible light and becomes a potent oxidant.

-

HAT Catalyst (e.g., Electron-deficient Quinuclidine): The photocatalyst oxidizes the quinuclidine to a radical cation. This electrophilic radical cation is uniquely suited to selectively abstract a hydrogen atom from the electron-rich, hydridic C-H bonds at the adamantane bridgehead positions.[6][11]

The high selectivity arises from favorable polar effects in the HAT transition state. The developing positive charge on the adamantane cage is stabilized at the tertiary position, making this abstraction event kinetically favored over abstraction from other sites.[6] The resulting tertiary adamantyl radical is then trapped by an electron-deficient alkene to form a new C-C bond.

Experimental Workflow: Photocatalytic C-H Alkylation

Caption: General workflow for photocatalytic C-H alkylation.

Protocol 2: Photocatalytic Bridgehead Alkylation of 1-Phenyladamantane

Objective: To selectively form a C-C bond at a tertiary C-H position of the adamantane core. (Adapted from Yang, H.-B. et al., ACS Catalysis, 2019).[7]

Materials:

-

1-Phenyladamantane

-

Phenyl Vinyl Sulfone (or other Michael acceptor)

-

Photocatalyst: Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (e.g., "Ir-1")

-

HAT Catalyst: Sulfonylated quinuclidinol (e.g., "Q-1")

-

Anhydrous Acetonitrile (CH₃CN)

-

Schlenk tube or vial with screw cap and septum

-

Nitrogen or Argon source

-

Blue LED lamps (e.g., 456 nm) with cooling fan

-

Silica gel for chromatography

Procedure:

-

Setup: To a Schlenk tube, add 1-phenyladamantane (1.5 eq), phenyl vinyl sulfone (1.0 eq, limiting reagent), the iridium photocatalyst (1 mol%), and the quinuclidine HAT catalyst (10 mol%).

-

Inert Atmosphere: Seal the tube with a septum, and degas the system by subjecting it to three cycles of vacuum followed by backfilling with nitrogen or argon.

-

Solvent Addition: Add anhydrous acetonitrile via syringe to achieve a substrate concentration of approximately 0.1 M.

-

Irradiation: Place the reaction tube approximately 5-7 cm from the blue LED lamps. Ensure the setup is cooled with a fan to maintain the reaction at or near room temperature (approx. 25-30 °C). Stir the reaction vigorously.

-

Reaction Monitoring: Monitor the consumption of the limiting reagent (phenyl vinyl sulfone) by TLC or GC-MS. The reaction typically runs for 8 to 48 hours.[6]

-

Workup: Upon completion, concentrate the reaction mixture in vacuo.

-

Purification: Purify the residue directly by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired product.

Self-Validation:

-

Expected Yield: 60-75% for many substrates.[11]

-

Characterization: Confirm structure and regioselectivity via NMR. The ¹H NMR will show the loss of one bridgehead proton signal and the appearance of new signals corresponding to the added alkyl chain. No evidence of functionalization at the secondary (C2) positions or on the phenyl ring should be observed.[9]

Data Presentation: Scope of Photocatalytic Alkylation

| 1-Adamantyl Substrate | Alkene Partner | Product | Yield (%) |

| 1-Phenyladamantane | Phenyl Vinyl Sulfone | 3-(2-(Phenylsulfonyl)ethyl)-1-phenyladamantane | 72% |

| 1-Adamantanol | Phenyl Vinyl Sulfone | 3-(2-(Phenylsulfonyl)ethyl)-1-adamantanol | 72% |

| 1-Adamantanecarbonitrile | Phenyl Vinyl Sulfone | 3-(2-(Phenylsulfonyl)ethyl)-1-adamantanecarbonitrile | 64% |

| 2-Adamantanone | Phenyl Vinyl Sulfone | 1-(2-(Phenylsulfonyl)ethyl)-2-adamantanone | 60% |

| Data adapted from Yang, H.-B. et al.[6] |

Strategy III: Functionalization via Adamantyl Cation Intermediates

The formation of a stable tertiary carbocation at the bridgehead position is a classic and robust strategy for functionalizing adamantanes.[5] The Koch-Haaf reaction is a prime example, providing direct access to adamantane-1-carboxylic acids.

Mechanism: The Koch-Haaf Carboxylation

Caption: Simplified mechanism of the Koch-Haaf carboxylation.

Protocol 3: Koch-Haaf Carboxylation of 1-Phenyladamantane

Objective: To install a carboxylic acid group at a bridgehead position meta to the phenyl group.

Materials:

-

1-Phenyladamantane

-

Concentrated Sulfuric Acid (98%)

-

Formic Acid (99%)

-

tert-Butanol (optional, as a cation scavenger inhibitor)

-

Fume Hood

-

Large beaker with ice

-

Standard glassware for workup and purification

Procedure:

-

Safety First: This reaction must be performed in a well-ventilated fume hood. Concentrated sulfuric acid is extremely corrosive, and the reaction generates carbon monoxide (CO), a toxic gas.

-

Reaction Setup: In a thick-walled flask equipped with a robust magnetic stirrer, add concentrated sulfuric acid. Cool the acid to 0 °C in an ice bath.

-

Substrate Addition: Slowly add solid 1-phenyladamantane to the stirred sulfuric acid. Allow it to dissolve completely. A small amount of tert-butanol (0.2 eq) can be added to help generate the initial carbocation.

-

Carboxylation: Add formic acid (1.5-2.0 eq) dropwise to the reaction mixture while maintaining the temperature between 0-10 °C. Vigorous gas evolution (CO) will be observed.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for 3-5 hours.

-

Quenching: Very carefully and slowly, pour the reaction mixture over a large amount of crushed ice in a large beaker. This step is highly exothermic.

-

Isolation: The carboxylic acid product will precipitate. Collect the solid by vacuum filtration and wash extensively with cold water.

-

Purification: Dissolve the crude product in a dilute aqueous solution of NaOH. Wash the basic solution with diethyl ether to remove any unreacted starting material. Re-acidify the aqueous layer with concentrated HCl to re-precipitate the carboxylic acid. Filter, wash with water, and dry to obtain the pure product.

Self-Validation:

-

Expected Yield: 60-70%.

-

Characterization: Confirm product via IR spectroscopy (strong C=O stretch ~1700 cm⁻¹) and NMR. Titration with a standardized base can confirm the acid equivalent weight.

Conclusion and Future Outlook

The 1-phenyladamantane scaffold provides a rich canvas for synthetic exploration. We have detailed three distinct and reliable strategies for its functionalization, each targeting a different region of the molecule with high selectivity. Classic electrophilic substitution provides a direct route to modify the phenyl ring, while the Koch-Haaf reaction offers a robust method for installing a key carboxylic acid handle on the cage. Most significantly, modern photocatalytic C-H functionalization represents a paradigm shift, enabling the direct and selective formation of C-C bonds at the strong bridgehead positions under mild conditions.[6] This latter methodology is particularly powerful for late-stage functionalization, allowing for the modification of complex, drug-like molecules containing the adamantane core.[6][7] Future research will likely focus on expanding the scope of these C-H activation reactions and exploring biocatalytic methods to achieve even greater levels of precision and sustainability.[12]

References

-

Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. (2023). MDPI. Available at: [Link]

-

Direct radical functionalization methods to access substituted adamantanes and diamondoids. (2022). PubMed Central (PMC). Available at: [Link]

-

Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (2025). PubMed Central (PMC). Available at: [Link]

-

Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. (2025). Bentham Science. Available at: [Link]

-

Adamantane Functionalized Poly(2-oxazoline)s with Broadly Tunable LCST-Behavior by Molecular Recognition. (2021). PubMed Central (PMC). Available at: [Link]

-

Adamantane. Wikipedia. Available at: [Link]

-

Adamantane functionalization with a superelectrophilic C-H activation. ResearchGate. Available at: [Link]

-

Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. Available at: [Link]

-